molecular formula C18H26N2O7S2 B2659839 methyl 3-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)-4-methoxybenzoate CAS No. 2034225-00-6

methyl 3-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)-4-methoxybenzoate

Cat. No. B2659839
CAS RN: 2034225-00-6
M. Wt: 446.53
InChI Key: GAQHLMHGWRRWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C18H26N2O7S2 and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed CH Functionalization

The compound is involved in palladium-catalyzed CH functionalization processes, indicating its utility in complex organic synthesis methods. This reaction is part of a broader strategy to create oxindoles, a compound class with significant pharmaceutical relevance, utilizing Buchwald's and Hartwig's methodologies. Such processes are crucial for medicinal chemistry synthesis, especially in developing serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Alkylation and Oxidation Reactions

Research has explored the compound's role in alkylation and oxidation reactions, specifically in the selective oxidation of the sulfide moiety. This study showcases the compound's versatility in undergoing transformations, which are key in developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science (Ohkata, Takee, & Akiba, 1985).

Solvent Influence on Sulfoxide Thermolysis

The influence of solvents on the regioselectivity of sulfoxide thermolysis involving the compound has been investigated, demonstrating the intricate effects solvents have on chemical reactions. Understanding such solvent influences is vital for optimizing reaction conditions in synthetic chemistry, particularly for achieving desired outcomes in complex syntheses (Bänziger, Klein, & Rihs, 2002).

Antimicrobial and Molluscicidal Activity

The compound has been studied for its biological activity, showing antimicrobial and molluscicidal effects. This aspect, although touching upon biological applications, emphasizes the compound's potential as a lead structure in developing agents for controlling pests and pathogens (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Methanol Production from Aromatic Acids

Research on the compound's role in microbial metabolism, specifically in the production of methanol from aromatic acids, highlights its importance in understanding microbial degradation pathways. Such studies are crucial for environmental science, especially in bioremediation and the natural cycling of organic compounds (Donnelly & Dagley, 1980).

properties

IUPAC Name

methyl 3-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O7S2/c1-26-16-4-3-13(18(21)27-2)11-17(16)29(24,25)19-14-5-8-20(9-6-14)15-7-10-28(22,23)12-15/h3-4,11,14-15,19H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQHLMHGWRRWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)-4-methoxybenzoate

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